Ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate
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Overview
Description
Ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with aromatic rings and ether linkages, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate can be achieved through the Williamson Ether Synthesis. This method involves the reaction of an alkyl halide with an alkoxide ion to form an ether. For this compound, the starting materials would include 3-phenylmethoxyphenol and ethyl bromoacetate. The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium hydride to generate the alkoxide ion .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would ensure high yield and purity. The choice of solvents and catalysts would be crucial to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate undergoes several types of chemical reactions, including:
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, forming a different ester.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Transesterification: Catalysts such as sulfuric acid or sodium methoxide are used to facilitate the reaction.
Major Products Formed
Hydrolysis: Produces 3-phenylmethoxyphenol and ethyl acetate.
Reduction: Yields 2-[(3-phenylmethoxyphenyl)methoxy]ethanol.
Transesterification: Forms different esters depending on the alcohol used.
Scientific Research Applications
Ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate involves its interaction with various molecular targets. The ester bond can be hydrolyzed in biological systems to release the active phenolic compound, which can then exert its effects. The phenolic compound may interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a similar structure but lacking the aromatic rings.
Methyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl benzoate: Contains an aromatic ring but lacks the ether linkage.
Uniqueness
This compound is unique due to its complex structure, which includes both aromatic rings and ether linkages.
Properties
CAS No. |
160721-27-7 |
---|---|
Molecular Formula |
C18H20O4 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate |
InChI |
InChI=1S/C18H20O4/c1-2-21-18(19)14-20-12-16-9-6-10-17(11-16)22-13-15-7-4-3-5-8-15/h3-11H,2,12-14H2,1H3 |
InChI Key |
HVPYTZMHNBSZJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCC1=CC(=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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